青蒿素

描述

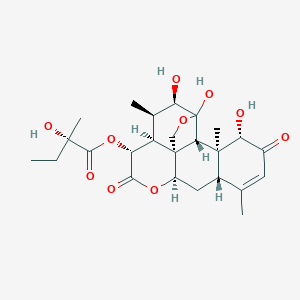

Glaucarubinone is a quassinoid with the formula C25H34O10 . It is a natural product isolated from several plant species and exhibits anti-cancer and anti-malarial properties . It is also known to inhibit cell migration .

Synthesis Analysis

The synthesis of Glaucarubinone is a complex process that involves multiple steps. The structure-activity analysis of quassinoids has revealed that quassinoids possess a structure that renders a property to be a novel lead molecule for the treatment of various diseases .Molecular Structure Analysis

Glaucarubinone has a molecular formula of C25H34O10 . Its average mass is 494.531 Da and it has 12 defined stereocentres . The 3D structures of Glaucarubinone can be found in various databases .Physical And Chemical Properties Analysis

Glaucarubinone has a molecular weight of 494.53 . It is insoluble in aqueous sodium bicarbonate solutions and slightly soluble in water . More detailed physical and chemical properties can be found in its Safety Data Sheet .科学研究应用

抗癌活性

选择性细胞毒性和癌症治疗的效力

青蒿素类似物对实体瘤细胞表现出选择性细胞毒活性,在各种癌症模型中均显示出体外和体内功效。这些类似物在细微的结构修饰下保持其效力,特别是在 C-15 位置,这可以增强或降低其治疗实体瘤和多药耐药癌症的有效性 (Valeriote et al., 1998)。

与胰腺癌化疗的协同作用

在胰腺癌模型中,青蒿素与吉西他滨联合使用显示出比单独使用任何一种药物更有效地抑制癌细胞生长和迁移。这种组合还显着提高了小鼠模型的存活率,表明青蒿素在增强当前化疗方案中具有潜在作用 (Yeo et al., 2016)。

下调胰腺癌中 P21 激活激酶

发现青蒿素可以抑制 P21 激活激酶 (PAK) 的活性,而 P21 激活激酶在癌症进展中至关重要,从而在体外和体内减少胰腺癌细胞的生长 (Yeo et al., 2014)。

代谢和延寿作用

- 促进代谢健康和延寿: 在模式生物秀丽隐杆线虫中,青蒿素已被证明可以诱导耗氧,减少身体脂肪含量并延长寿命。这表明其在促进代谢健康甚至延长高等生物寿命方面的潜在应用 (Zarse et al., 2011)。

肝细胞癌中的抗癌作用

- 上皮-间质转化调控: 在肝细胞癌 (HCC) 中,青蒿素已显示出抑制癌细胞迁移、侵袭和增殖的潜力。它调节与上皮-间质转化相关的转录因子 Twist1 的水平,表明其在 HCC 治疗中的用途 (Seo et al., 2021)。

抗疟疾特性

- 体外和体内抗疟疾活性: 青蒿素已被确定具有抗疟疾特性。它对引起疟疾的寄生虫恶性疟原虫具有抑制作用,表明其作为抗疟疾剂的潜力 (Trager & Polonsky, 1981)。

作用机制

Glaucarubinone has shown potential in inhibiting cell migration, particularly in the Hepatocellular Carcinoma Cell Line Huh7 . It has been found to regulate the levels of Twist1, a crucial transcription factor associated with epithelial-to-mesenchymal transition, and mitogen-activated protein kinase .

未来方向

Glaucarubinone has shown promise in the treatment of various diseases, particularly cancer . Future studies will determine which Glaucarubinone inhibitors will be the most promising candidates for clinical development . It is also being studied for its potential use in the treatment of Hepatocellular Carcinoma .

属性

IUPAC Name |

[(1S,4R,5R,6R,7S,8R,11R,13S,17S,18S,19R)-4,5,17-trihydroxy-6,14,18-trimethyl-9,16-dioxo-3,10-dioxapentacyclo[9.8.0.01,7.04,19.013,18]nonadec-14-en-8-yl] (2S)-2-hydroxy-2-methylbutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H34O10/c1-6-22(4,31)21(30)35-16-15-11(3)17(27)25(32)20-23(5)12(10(2)7-13(26)18(23)28)8-14(34-19(16)29)24(15,20)9-33-25/h7,11-12,14-18,20,27-28,31-32H,6,8-9H2,1-5H3/t11-,12+,14-,15-,16-,17-,18-,20-,22+,23-,24+,25+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRBGCYVAJRRQKP-STDAJNJZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(C(=O)OC1C2C(C(C3(C4C2(CO3)C(CC5C4(C(C(=O)C=C5C)O)C)OC1=O)O)O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@](C)(C(=O)O[C@@H]1[C@H]2[C@H]([C@H]([C@]3([C@H]4[C@@]2(CO3)[C@@H](C[C@@H]5[C@@]4([C@@H](C(=O)C=C5C)O)C)OC1=O)O)O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H34O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201317402 | |

| Record name | Glaucarubinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201317402 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

494.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Glaucarubinone | |

CAS RN |

1259-86-5 | |

| Record name | Glaucarubinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1259-86-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Glaucarubinone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=132791 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Glaucarubinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201317402 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-methoxy-N-[(3-{[(2-methylphenyl)carbonyl]amino}phenyl)carbamothioyl]-3-nitrobenzamide](/img/structure/B224124.png)

![N-[(4-acetylphenyl)carbamothioyl]propanamide](/img/structure/B224126.png)

![N-(3,4-dimethyl-5-isoxazolyl)-4-{[3-(4-methylphenyl)-3-oxo-1-propenyl]amino}benzenesulfonamide](/img/structure/B224129.png)

![2,9-Dioxa-17-azapentacyclo[8.7.3.01,10.03,8.011,16]icosa-3,5,7,11,13,15-hexaene](/img/structure/B224143.png)

![4-amino-N-[3-(1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B224167.png)